N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide” is a chemical compound with the molecular formula C24H20FN3O3 . It has an average mass of 417.432 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It includes a fluorobenzyl group, a methoxy-methylphenyl group, and an oxalamide group .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 639.8±55.0 °C at 760 mmHg, and a flash point of 340.7±31.5 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its ACD/LogP value is 3.65 .Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms
Research by Piccoli et al. (2012) investigated the role of orexin receptors in compulsive food consumption, specifically in a model of binge eating in female rats. They explored the effects of various compounds including SB-649868, which structurally relates to N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide. The study found that selective antagonism at the Orexin-1 receptor could be a potential pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Nucleoside Transport Inhibition
Tromp et al. (2004) explored compounds for their potential to inhibit the nucleoside transport protein ENT1. They experimented with replacing the ribose moiety with substituted benzyl groups, a structural concept relevant to this compound. The study highlights the potential of these compounds to target ENT1 with lower polarity, enhancing their effectiveness and utility in medicinal applications (Tromp et al., 2004).
5-Hydroxytryptamine2A Receptor Antagonism
The study by Vanover et al. (2006) discusses a compound structurally similar to this compound, named ACP-103. It demonstrated potent inverse agonist activity on 5-hydroxytryptamine2A receptors, suggesting potential therapeutic applications in treating disorders like schizophrenia (Vanover et al., 2006).
Pyrimidine and Morpholine Derivatives
Gorle et al. (2016) synthesized derivatives related to this compound, focusing on their larvicidal activity. This research indicates the potential of these compounds in pest control and highlights the broader applicability of such chemical structures in environmental and agricultural contexts (Gorle et al., 2016).
Neuroprotective Drug Potential
The pharmacological properties of YM-244769, a Na+/Ca2+ exchange inhibitor structurally related to this compound, were investigated by Iwamoto and Kita (2006). This compound showed potential as a neuroprotective drug, particularly in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).
Oxalamide-Based Carbene Reactivity
Braun et al. (2012) explored the reactivity of an oxalamide-based carbene, a chemical structure related to this compound. The study provided insights into the potential chemical applications and stability of such compounds, which could be relevant in various fields of chemistry and materials science (Braun et al., 2012).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-11-3-8-15(23-2)14(9-11)20-17(22)16(21)19-10-12-4-6-13(18)7-5-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKOWVZBBXADAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.